molecular formula C12H11BrN2O3S B15106154 [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine

[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B15106154
M. Wt: 343.20 g/mol
InChI Key: ODOBGIAHBUQPOT-UHFFFAOYSA-N
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Description

[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a brominated methoxyphenyl group attached to a sulfonyl-pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenyl followed by sulfonylation and subsequent coupling with 3-pyridylamine. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated methoxyphenyl group may also contribute to its biological activity by interacting with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine
  • [(4-Chloro-2-methoxyphenyl)sulfonyl]-3-pyridylamine
  • [(4-Fluoro-2-methoxyphenyl)sulfonyl]-3-pyridylamine

Uniqueness

This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

4-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H11BrN2O3S/c1-18-11-7-9(13)4-5-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3

InChI Key

ODOBGIAHBUQPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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